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3,5-Difluoro-4-iodopyridin-2-amine Documentation Hub

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  • Product: 3,5-Difluoro-4-iodopyridin-2-amine
  • CAS: 1325215-07-3

Core Science & Biosynthesis

Foundational

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: An In-depth Guide for Modern Drug Design

Abstract The fusion of fluorine chemistry with heterocyclic scaffolds represents one of the most powerful strategies in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electron...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of fluorine chemistry with heterocyclic scaffolds represents one of the most powerful strategies in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's physicochemical and pharmacokinetic profiles. When incorporated into heterocyclic frameworks, which are ubiquitous in nature and medicine, these effects are amplified, leading to significant improvements in metabolic stability, membrane permeability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical applications of novel fluorinated heterocycles in drug design, tailored for researchers and scientists in the field.

The Unparalleled Advantage of Fluorine in Medicinal Chemistry

Fluorine has become an indispensable tool for drug developers, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to the predictable and powerful influence of this element on molecular properties. The strategic introduction of fluorine can transform a promising but flawed compound into a successful drug candidate.[1][2]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[3] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][4]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction can significantly alter a molecule's electron distribution.[3] This can lower the pKa of nearby basic groups, which can improve oral absorption by reducing ionization in the gut.[3][5] Fluorination also influences lipophilicity (LogP), a critical parameter for membrane permeability and solubility, in a context-dependent manner.[2][6]

  • Increased Binding Affinity: Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, enhancing the drug's potency and selectivity.[3][6]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for binding to its target.[2][5]

The combination of these effects makes fluorination a highly efficient strategy for optimizing lead compounds in drug discovery.[1]

Synthetic Strategies: Building the Fluorinated Heterocycle

The synthesis of fluorinated heterocycles can be approached in two primary ways: by using fluorinated building blocks from the start or by introducing fluorine in the later stages of a synthesis.[7] The choice of strategy depends on the complexity of the target molecule and the availability of starting materials.

The Building Block Approach

This method involves using commercially available or readily synthesized small molecules that already contain the desired fluorinated motif.[7] This is often the most reliable and scalable approach, especially for incorporating trifluoromethyl (CF3) groups.[8]

Common Fluorinated Building Blocks:

  • Trifluoroacetic acid and its derivatives[8]

  • Fluorinated pyridines and pyrazoles[7][9]

  • Trifluoroethylamine[10]

This approach is particularly powerful for constructing libraries of related compounds for structure-activity relationship (SAR) studies.[1]

Late-Stage Fluorination (LSF)

LSF is the introduction of a fluorine atom onto a complex, fully-formed molecule. This is a highly sought-after strategy in medicinal chemistry because it allows for the rapid diversification of advanced drug candidates without having to re-synthesize the entire molecule from scratch.[11][12]

Recent advances have led to the development of milder and more selective fluorinating reagents, making LSF more accessible.[13][14] Key LSF methods include:

  • Electrophilic Fluorination: Reagents like Selectfluor® are used to add fluorine to electron-rich heterocycles.[15]

  • Nucleophilic Fluorination: This involves the use of fluoride ion sources to displace a leaving group. This is often challenging on electron-deficient heterocycles.[9]

  • Deoxyfluorination: Reagents such as DAST and PhenoFluor™ can convert alcohols to fluorides, providing a valuable route to fluorinated N-heterocycles.[5][16]

  • C-H Fluorination: Direct conversion of a C-H bond to a C-F bond is the "holy grail" of LSF. Reagents like AgF2 have shown promise for the selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[11][17]

The workflow for a late-stage functionalization strategy often involves a two-step process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr), which allows for the introduction of a wide variety of functional groups.[11][17]

G cluster_0 Late-Stage Functionalization Workflow Complex_Heterocycle Advanced Heterocyclic Intermediate Fluorination C-H Fluorination (e.g., AgF2) Complex_Heterocycle->Fluorination Site-selective Fluoro_Intermediate 2-Fluoroheterocycle Fluorination->Fluoro_Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (NuH) Fluoro_Intermediate->SNAr Mild Conditions Diversified_Products Diversified Drug Candidates (Alkoxy, Amino, Thio, etc.) SNAr->Diversified_Products

Caption: A general workflow for the late-stage functionalization of complex heterocycles.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of fluorine can have a profound and predictable impact on key physicochemical properties that govern a drug's behavior. Understanding these shifts is critical for rational drug design.

pKa Modulation

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms in a heterocycle. This increased acidity (or decreased basicity) can be highly beneficial for bioavailability.[3][5] A less basic compound will be less protonated at physiological pH, making it more membrane-permeable.

CompoundParent HeterocyclepKaFluorinated AnaloguepKaΔpKa
A Pyridine5.252-Fluoropyridine-0.44-5.69
B Piperidine11.123-Fluoropiperidine~9.5~-1.6
C Imidazole7.142-Fluoroimidazole3.5-3.64

Data compiled from various sources for illustrative purposes.

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is more complex. While a single fluorine atom can often decrease lipophilicity (increase hydrophilicity), a trifluoromethyl (CF3) group is highly lipophilic.[8][18] This allows chemists to fine-tune a molecule's LogP to fall within the optimal range for oral absorption and cell permeability, often referred to as "Lipinski's Rule of Five."

Case Studies: Fluorinated Heterocycles in Action

The success of this strategy is best illustrated by the numerous FDA-approved drugs that feature a fluorinated heterocyclic core.[7][19][20] These drugs span a wide range of therapeutic areas, from infectious diseases to oncology.

  • Sitagliptin (Januvia®): An anti-diabetic drug, Sitagliptin features a trifluoromethyl group on a triazolopiperazine core. This group was crucial for enhancing the drug's potency and metabolic stability.[8][9]

  • Voriconazole (Vfend®): This antifungal agent contains a difluorophenyl group attached to a triazole. The two fluorine atoms are key to its broad-spectrum activity and improved safety profile compared to its predecessors.

  • Sofosbuvir (Sovaldi®): A cornerstone of Hepatitis C treatment, this drug is a fluorinated nucleotide analogue. The fluorine atom at the 2' position of the sugar moiety blocks the action of viral RNA polymerase, terminating viral replication.[9]

G cluster_drug Fluorinated Heterocyclic Drugs cluster_benefit Key Benefits from Fluorination Sitagliptin Sitagliptin (Januvia®) Trifluoromethyl group Heterocycle: Triazolopiperazine Therapeutic Area: Diabetes Benefit1 Enhanced Potency Sitagliptin:f0->Benefit1 Benefit2 Improved Metabolic Stability Sitagliptin:f0->Benefit2 Voriconazole Voriconazole (Vfend®) Difluorophenyl group Heterocycle: Triazole Therapeutic Area: Fungal Infections Voriconazole:f0->Benefit1 Sofosbuvir Sofosbuvir (Sovaldi®) Single Fluorine atom Heterocycle: Fluorinated Nucleoside Therapeutic Area: Hepatitis C Benefit3 Blocks Viral Replication Sofosbuvir:f0->Benefit3

Caption: Impact of fluorination on successful heterocyclic drugs.

Experimental Protocol: A Representative Late-Stage Deoxyfluorination

This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol on a complex N-heterocyclic scaffold using PhenoFluor™. This method is valued for its mild conditions and tolerance of various functional groups.[5]

Objective: To synthesize a fluorinated piperidine derivative from its corresponding alcohol precursor.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • PhenoFluor™ (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-4-hydroxypiperidine (1.0 mmol, 201.3 mg).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (5 mL).

  • Reagent Addition: Add PhenoFluor™ (1.2 mmol, 423.9 mg) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Boc-4-fluoropiperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The presence of a characteristic signal in the ¹⁹F NMR spectrum and the C-F coupling constants in the ¹³C NMR spectrum will validate the successful fluorination.

Future Outlook and Challenges

The demand for novel fluorinated heterocycles continues to grow, driven by the need for more effective and safer medicines.[2] Future research will likely focus on:

  • Developing more selective and efficient LSF methods: The ability to precisely install fluorine at any desired position in a late-stage intermediate remains a significant challenge.[9][13]

  • Exploring novel fluorinated motifs: Beyond the common -F and -CF3 groups, researchers are investigating more complex bioisosteres like -OCHF2, -SCF3, and gem-difluorinated rings to access new chemical space.[16][21][22]

  • Sustainability: Many fluorination reagents are derived from hazardous materials like HF.[14] Developing greener synthetic routes is a key priority for the pharmaceutical industry.[7]

Conclusion

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. By leveraging the unique electronic properties of fluorine, medicinal chemists can rationally address common challenges in drug development, such as poor metabolic stability and low bioavailability.[2][3] As synthetic methodologies become more sophisticated, particularly in the realm of late-stage fluorination, the application of novel fluorinated heterocycles is set to expand, paving the way for the next generation of innovative therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine.
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers.
  • Full article: The role of fluorine in medicinal chemistry.
  • Fluorination Methods for Drug Discovery and Development - PubMed.
  • Full article: Fluorination methods for drug discovery and development.
  • Applications of Fluorine in Medicinal Chemistry - ACS Public
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH.
  • Direct Synthesis of Fluorin
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchG
  • Fluorination – Knowledge and References - Taylor & Francis.
  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • Key developments in fluorin
  • Late-Stage Fluorination:
  • THE SCIENCE OF ORGANIC FLUOROCHEMISTRY - Minnesota
  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery | ChemRxiv.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • Synthesis of α-Trifluoromethylated Nitrogen Heterocycles | The Journal of Organic Chemistry.
  • "Fluorine Compounds, Organic". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI.
  • Organic Fluorides. Part VI. 129. Organic Fluorides. Part VI. The Chemical and Physical Properties of Certain Fluorocarbon - RSC Publishing.
  • Physicochemical properties of fluorine-containing satur
  • Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and their Corresponding Benzo-Fused Analogues | Bentham Science Publishers.
  • (PDF)
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar.
  • Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub.
  • Bioisosteric Replacements - Chemspace.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Iodopyridines

Topic: Buchwald-Hartwig Amination Conditions for 4-Iodopyridines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Conditions for 4-Iodopyridines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The amination of 4-iodopyridines presents a unique paradox in cross-coupling chemistry: while the C–I bond is electronically activated for oxidative addition, the pyridine nitrogen acts as a potent Lewis base, frequently poisoning the active Palladium(0) species. This guide outlines a field-proven methodology to overcome this "heterocycle trap" using Third- and Fourth-Generation (G3/G4) Buchwald precatalysts. By strictly controlling the ligand sphere and base strength, researchers can achieve near-quantitative yields, suppressing the formation of off-cycle palladium-pyridine complexes.

The Heterocyclic Challenge: Mechanism & Inhibition

Unlike simple aryl halides, 4-iodopyridine introduces a competitive inhibitory pathway. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition; however, the nitrogen atom (pK_a ~5.2) can coordinate to the unsaturated Pd(0) or Pd(II) intermediates.

The "Dead-End" Pathway

In the absence of sterically demanding ligands, the pyridine nitrogen binds intermolecularly to the palladium center. This forms a coordinatively saturated, catalytically inactive species (often observed as a stable bis-pyridine complex), effectively halting the catalytic turnover.

Figure 1: Catalytic Cycle & Competitive Inhibition The following diagram illustrates the standard catalytic cycle versus the inhibitory "dead-end" pathway caused by pyridine coordination.

G Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)I] Start->OxAdd + 4-Iodopyridine Poison OFF-CYCLE TRAP [L-Pd(II)-Pyridine Complex] (Catalyst Death) Start->Poison Direct Coordination AmineBind Amine Binding [L-Pd(II)(Ar)(NHR)I] OxAdd->AmineBind + Amine OxAdd->Poison Pyridine N-Coordination (If Ligand is Small) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regeneration

Caption: The catalytic cycle showing the off-cycle equilibrium where pyridine nitrogen coordinates to Pd, arresting activity.

Strategic Parameter Selection

Ligand Selection: The "Steric Wall"

To prevent N-coordination, the ligand must provide a "steric wall" that accommodates the substrate for oxidative addition but physically blocks the approach of the pyridine nitrogen to the metal center.

Ligand ClassSpecific LigandRecommendationRationale
Dialkylbiaryl Phosphines BrettPhos Primary Choice (1° Amines) Bulky t-Bu groups and methoxy substitution create a pocket that excludes pyridine binding while accelerating transmetallation.
Dialkylbiaryl Phosphines RuPhos Primary Choice (2° Amines) Excellent for secondary amines and bulky anilines. High stability prevents protodehalogenation.
Bisphosphines Xantphos AlternativeLarge bite angle (111°) favors reductive elimination, crucial for electron-deficient pyridines, but less active than BrettPhos for hindered amines.
Dialkylbiaryl Phosphines tBuXPhos SpecializedUse for N-heterocyclic amines (e.g., coupling imidazole to pyridine).
The Precatalyst Advantage (G3/G4 vs. Pd2(dba)3)

Do not use Pd2(dba)3 or Pd(OAc)2 for 4-iodopyridines.

  • Issue: Traditional sources require in-situ reduction and ligand association, which is slow. During this "lag phase," the abundant 4-iodopyridine substrate can sequester the naked Pd, leading to immediate poisoning.

  • Solution: Use G3 or G4 Palladacycles . These precatalysts release the active mono-ligated Pd(0) species only upon exposure to base, ensuring a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Base & Solvent Matrix

The choice of base dictates the functional group tolerance.[1]

  • Standard (Robust Substrates): NaOtBu in 1,4-Dioxane or Toluene. Fast reaction, high turnover.

  • Mild (Sensitive Substrates): Cs2CO3 or K3PO4 in t-Amyl Alcohol or DME. Slower, requires higher temp (80-100°C), but tolerates esters/nitriles.

Standardized Protocols

Protocol A: High-Turnover Conditions (Robust Substrates)

Best for: Simple alkyl amines, anilines, and substrates without base-sensitive groups (esters, aldehydes).

Reagents:

  • Substrate: 4-Iodopyridine derivative (1.0 equiv)

  • Amine: 1.2 equiv[2][3][4]

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 and NaOtBu .

  • Solvation: Add the 4-iodopyridine and amine. (If solid, add with catalyst; if liquid, add after solvent).

  • Initiation: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 60–80 °C for 2–4 hours. The mixture should turn from pale yellow to a rich amber/brown (active catalyst).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Mild Conditions (Base-Sensitive/Heterocyclic Amines)

Best for: Substrates containing esters, ketones, or when coupling weak nucleophiles like pyrazoles/indoles.

Reagents:

  • Substrate: 4-Iodopyridine derivative (1.0 equiv)

  • Amine: 1.2 equiv[2][3]

  • Catalyst: RuPhos Pd G3 (2.0 - 4.0 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) — Must be finely ground and dried.

  • Solvent: t-Amyl Alcohol (0.2 M) — Higher boiling point and better solubility for carbonates.

Procedure:

  • Setup: Charge vial with RuPhos Pd G3 , finely ground Cs2CO3 , and solid substrates.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add t-Amyl Alcohol. Heat to 80–100 °C for 12–24 hours.

    • Note: Carbonate bases are heterogeneous; vigorous stirring (800+ RPM) is critical.

  • Workup: Dilute with DCM/Water. Extract aqueous layer. Dry organics over Na2SO4.

Troubleshooting & Optimization Logic

If Protocol A/B fails, use this logic flow to diagnose the failure mode.

Figure 2: Optimization Decision Tree

DecisionTree Start Start Optimization CheckConv Check Conversion (LCMS) Start->CheckConv LowConv < 10% Conversion (Catalyst Death) CheckConv->LowConv No Reaction Partial 30-60% Conversion (Stalled) CheckConv->Partial Stalls Dehal Product is De-iodinated (Reduction) CheckConv->Dehal Wrong Product Sol1 Switch to G4 Precatalyst Increase Temp to 100°C LowConv->Sol1 Sol2 Switch Ligand: BrettPhos -> tBuBrettPhos (More Steric Bulk) LowConv->Sol2 Sol3 Switch Solvent: Dioxane -> t-Amyl Alcohol (Solubility Issue) Partial->Sol3 Sol4 Change Base: NaOtBu -> K3PO4 + H2O (drop) (Proton Transfer Limit) Dehal->Sol4

Caption: Diagnostic workflow for troubleshooting low yields in aminopyridine couplings.

Key Troubleshooting Tips:
  • Dehalogenation (Ar-I

    
     Ar-H):  This indicates the reduction of the Pd(II) intermediate is faster than transmetallation.
    
    • Fix: Increase amine concentration or switch to a ligand that facilitates faster reductive elimination (e.g., Xantphos ).

  • Incomplete Conversion: Often caused by catalyst poisoning over time.

    • Fix: Add a second portion of catalyst (1 mol%) after 4 hours.

  • Solidification: If the reaction turns into a gel, the insoluble ammonium salt is trapping the catalyst.

    • Fix: Dilute to 0.1 M or switch to t-Amyl alcohol.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8][9][10][11] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 17(3), 541–543.

Sources

Application

Application Notes and Protocols for C-H Activation Strategies for Fluorinated Aminopyridines

Introduction: The Strategic Value of Fluorinated Aminopyridines and the C-H Activation Approach Fluorinated aminopyridines represent a cornerstone scaffold in modern medicinal chemistry and drug development. The pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Aminopyridines and the C-H Activation Approach

Fluorinated aminopyridines represent a cornerstone scaffold in modern medicinal chemistry and drug development. The pyridine core is a prevalent motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The introduction of fluorine atoms can profoundly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, by altering its electronic nature and conformational preferences.[3][4] The amino group, in turn, provides a crucial vector for tuning solubility and serves as a key pharmacophoric element or a handle for further derivatization.

Despite their significance, the functionalization of these privileged structures can be challenging. Traditional cross-coupling methods often necessitate the pre-functionalization of the pyridine ring, a process that can be lengthy and may not be compatible with sensitive functional groups.[5][6] Direct C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[3][7][8] However, the inherent electronic properties of the pyridine ring, particularly the strong coordinating ability of the nitrogen atom, can complicate regioselectivity and catalyst activity.[1][9]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of C-H activation for the late-stage functionalization of fluorinated aminopyridines. We will delve into the mechanistic underpinnings of key catalytic systems, offer field-proven protocols, and present a framework for rational catalyst and directing group selection.

Part 1: Core Principles and Mechanistic Considerations

The C-H activation of fluorinated aminopyridines is governed by a delicate interplay of electronic and steric factors. The position of the fluorine atom(s) and the amino group significantly influences the reactivity and regioselectivity of the transformation.

The Dual Role of the Pyridine Nitrogen: Director and Inhibitor

The lone pair of electrons on the pyridine nitrogen can act as a directing group, coordinating to the transition metal catalyst and facilitating C-H activation at the ortho (C2 or C6) position.[5][7] This chelation-assisted pathway is a powerful tool for achieving high regioselectivity. However, this same coordinating ability can also lead to catalyst inhibition, where the pyridine substrate strongly binds to the metal center and prevents catalytic turnover.[9] Overcoming this inhibition is a key challenge in the C-H functionalization of pyridines.

Electronic Effects of Fluorine and Amino Substituents
  • Fluorine: As a strongly electron-withdrawing group, fluorine decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but potentially more reactive towards certain organometallic intermediates. Its position dictates the most acidic C-H bonds, influencing the site of activation.

  • Amino Group: The amino group is a strong electron-donating group, which can increase the electron density of the pyridine ring. Its directing ability can be harnessed, often after conversion to a more robust directing group like an amide or a picolinamide.

The combination of these opposing electronic effects requires careful consideration when designing a C-H activation strategy.

Common Transition Metal Catalysts

Several transition metals have proven effective for the C-H activation of pyridine derivatives. The choice of metal is critical and depends on the desired transformation.

  • Palladium (Pd): Palladium catalysts are widely used for C-H arylation, alkenylation, and other cross-coupling reactions.[5][6][10][11][12] They typically operate through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.[13]

  • Rhodium (Rh): Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for C-H activation and annulation reactions.[14][15][16][17][18]

  • Ruthenium (Ru): Ruthenium catalysts are known for their versatility and have been employed in a wide range of C-H functionalization reactions, including arylations and annulations.[8][19][20][21][22]

  • Iridium (Ir): Iridium catalysts have shown remarkable activity in C-H borylation and amination reactions.[9][23][24][25][26][27] The use of [Cp*Ir(H₂O)₃]SO₄ has been shown to be effective for C-H amination with broad directing group tolerance.[25]

Part 2: Strategic Approaches and Detailed Protocols

This section outlines key strategies for the C-H activation of fluorinated aminopyridines, complete with detailed experimental protocols.

Strategy 1: Palladium-Catalyzed C-H Arylation using the Amino Group as a Directing Group Precursor

A common and effective strategy involves the temporary conversion of the amino group into a more robust directing group, such as a picolinamide. This approach enhances the directing ability and often improves reaction efficiency.

G cluster_0 Step 1: Directing Group Installation cluster_1 Step 2: Pd-Catalyzed C-H Arylation cluster_2 Step 3: Directing Group Removal A Fluorinated Aminopyridine C N-(fluoropyridin-yl)picolinamide A->C Base (e.g., Pyridine) B Picolinoyl Chloride B->C D N-(fluoropyridin-yl)picolinamide F Arylated Picolinamide D->F Pd(OAc)₂, Ligand, Base, Solvent, Heat E Aryl Halide E->F G Arylated Picolinamide H Arylated Fluorinated Aminopyridine G->H Hydrolysis (e.g., NaOH)

Caption: Workflow for Picolinamide-Directed C-H Arylation.

Step 1: Synthesis of N-(3-fluoropyridin-4-yl)picolinamide

  • To a solution of 3-fluoro-4-aminopyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (1.2 mmol).

  • Cool the mixture to 0 °C and add a solution of picolinoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-fluoropyridin-4-yl)picolinamide.

Step 2: C-H Arylation

  • In a sealed tube, combine N-(3-fluoropyridin-4-yl)picolinamide (0.5 mmol), the desired aryl halide (1.0 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 1.5 mmol).

  • Add a solvent such as isopropyl acetate (2 mL).[12]

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the arylated product.

Step 3: Removal of the Picolinamide Directing Group

  • Dissolve the arylated picolinamide (0.3 mmol) in a mixture of methanol (3 mL) and water (1 mL).

  • Add sodium hydroxide (1.5 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the desired arylated 3-fluoro-4-aminopyridine.

Strategy 2: Rhodium-Catalyzed Annulation for the Synthesis of Fused Heterocycles

Rhodium catalysis can be employed for the synthesis of more complex, fused heterocyclic systems from fluorinated aminopyridines. This strategy often involves the reaction with alkynes or other unsaturated partners.

G A [CpRh(III)X₂]₂ B CpRh(III)L₂ A->B Ligand Exchange C C-H Activation B->C + Substrate D Rhodacycle Intermediate C->D E Alkyne Insertion D->E + Alkyne F Reductive Elimination E->F F->B Regeneration of Rh(III) Catalyst G Annulated Product F->G H Fluorinated Aminopyridine Derivative H->C I Alkyne I->E

Caption: Generalized Catalytic Cycle for Rh(III)-Catalyzed Annulation.

This protocol is adapted from the general principle of Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters.[14]

  • In a screw-capped vial, combine the fluorinated 2-aminopyridine (0.5 mmol), an aldehyde (0.6 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add a diazo ester (0.75 mmol) and a solvent such as 1,2-dichloroethane (2 mL).

  • Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated pyrido[1,2-a]pyrimidin-4-one.

Strategy 3: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group onto the fluorinated aminopyridine core. This functional handle can then be used in a wide array of subsequent cross-coupling reactions. Steric factors often govern the regioselectivity of this transformation.[27]

This protocol is based on the borylation of trifluoromethyl-substituted pyridines.[27]

  • In a glovebox, charge a screw-capped vial with the CF₃-substituted aminopyridine (0.5 mmol), bis(pinacolato)diboron (B₂pin₂, 0.75 mmol), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Seal the vial and remove it from the glovebox.

  • Heat the mixture at 100 °C (neat, no solvent) for 16 hours.

  • Cool the reaction to room temperature and dissolve the crude mixture in dichloromethane.

  • Filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography to isolate the borylated product.

Part 3: Data Presentation and Comparative Analysis

StrategyCatalyst SystemFunctionalizationDirecting GroupKey AdvantagesPotential Limitations
1. C-H Arylation Pd(OAc)₂ / LigandArylationPicolinamide (from amino group)Broad substrate scope, well-established.[5]Requires directing group installation and removal steps.
2. Annulation [Cp*RhCl₂]₂ / AgSbF₆AnnulationIn-situ formed imineRapid construction of complex fused systems.[14]May have a more limited substrate scope for the alkyne partner.
3. C-H Borylation [Ir(cod)OMe]₂ / dtbpyBorylationSteric hindranceIntroduces a versatile boronic ester handle, often solvent-free.[27]Regioselectivity is sterically controlled, which may not be suitable for all substitution patterns.

Conclusion and Future Outlook

The C-H activation of fluorinated aminopyridines is a rapidly evolving field with immense potential for streamlining the synthesis of valuable pharmaceutical building blocks. The strategies outlined in these application notes, leveraging palladium, rhodium, and iridium catalysis, provide a robust toolkit for researchers. Future advancements will likely focus on the development of more efficient and regioselective catalysts that can operate under milder conditions and tolerate an even broader range of functional groups, potentially eliminating the need for directing groups altogether. The continued exploration of these powerful synthetic methods will undoubtedly accelerate the discovery and development of new medicines.

References

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. (n.d.). Retrieved February 25, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances. Retrieved February 25, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12). Retrieved February 25, 2026, from [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022, August 1). Bentham Science. Retrieved February 25, 2026, from [Link]

  • Pyridine/pyrimidine groups in C−H activation. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Removable and modifiable directing groups in C-H activation - YouTube. (2024, January 19). Retrieved February 25, 2026, from [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. (2023, April 24). Retrieved February 25, 2026, from [Link]

  • Mechanism of Direct C−H Arylation of Pyridine via a Transient Activator Strategy - DR-NTU. (n.d.). Retrieved February 25, 2026, from [Link]

  • Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). RSC Advances. Retrieved February 25, 2026, from [Link]

  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Iridium-catalyzed enantioselective addition of an N-methyl C–H bond to α-trifluoromethylstyrenes via C–H activation - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives | ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals. (2023, April 17). Retrieved February 25, 2026, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). Retrieved February 25, 2026, from [Link]

  • Palladium Catalyzed Non-directed Aromatic C-H Aminations - Digital WPI. (n.d.). Retrieved February 25, 2026, from [Link]

  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed. (2025, September 27). Retrieved February 25, 2026, from [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed. (2019, June 7). Retrieved February 25, 2026, from [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters. (2018, August 7). Retrieved February 25, 2026, from [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines | ACS Omega. (2022, March 24). Retrieved February 25, 2026, from [Link]

  • Rhodium-catalyzed multiple C–H activation/highly meta-selective C–H amination between amidines and alkynes - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Iridium-catalyzed C-H borylation of pyridines - PubMed. (2014, October 7). Retrieved February 25, 2026, from [Link]

  • Highly Selective Rhodium Catalyzed Domino C–H Activation/Cyclizations | CHIMIA. (2011, April 27). Retrieved February 25, 2026, from [Link]

  • Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization | Chemical Reviews. (2012, August 31). Retrieved February 25, 2026, from [Link]

  • Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC. (2025, May 31). Retrieved February 25, 2026, from [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts - MDPI. (2019, February 12). Retrieved February 25, 2026, from [Link]

  • Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities - PubMed. (2016, March 15). Retrieved February 25, 2026, from [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (n.d.).
  • Ruthenium-catalyzed C–H activation/annulation - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ruthenium(II)‐Catalyzed Asymmetric Inert C−H Bond Activation Assisted by a Chiral Transient Directing Group - DOI. (2019, December 23). Retrieved February 25, 2026, from [Link]

  • A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - MDPI. (n.d.). Retrieved February 25, 2026, from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (2015, July 20). Retrieved February 25, 2026, from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • Ruthenium(ii)-catalyzed C–H activation and (4+2) annulation of aromatic hydroxamic acid esters with allylic amides - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Method

Application Note: Optimized Synthesis of 2-Amino-3,5-Difluoropyridine via Hofmann Rearrangement

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-amino-3,5-difluoropyridine (CAS: 732306-31-9) utilizing the Hofmann Rearrangement . This fluorinated heterocycle is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-3,5-difluoropyridine (CAS: 732306-31-9) utilizing the Hofmann Rearrangement . This fluorinated heterocycle is a critical pharmacophore in medicinal chemistry, serving as a scaffold for PI3K, AKT, and kinase inhibitors where metabolic stability and lipophilicity are paramount.

While alternative routes exist (e.g., Curtius rearrangement or nucleophilic substitution of pentafluoropyridine), the Hofmann rearrangement of 3,5-difluoropyridine-2-carboxamide offers the most direct, atom-economical, and cost-effective pathway for gram-to-kilogram scale-up. This guide addresses the specific challenges of this synthesis—primarily the electron-deficient nature of the pyridine ring and the risk of nucleophilic aromatic substitution (


) of the fluorine substituents under basic conditions.

Strategic Analysis & Retrosynthesis

The Challenge of Fluorinated Pyridines

The introduction of fluorine atoms at the C3 and C5 positions significantly lowers the


 of the pyridine nitrogen and increases the electrophilicity of the ring carbons.
  • Risk: High temperatures in strong alkali (standard Hofmann conditions) can lead to hydrolysis of the fluorine atoms (

    
    ) by hydroxide ions, resulting in hydroxy-pyridine impurities.
    
  • Solution: This protocol utilizes a Two-Stage Temperature Ramp . The N-chlorination is performed at low temperature to ensure selectivity, while the rearrangement/decarboxylation is conducted at a strictly controlled moderate temperature (60–65°C).

Synthetic Pathway

The synthesis proceeds from the commercially available 3,5-difluoropyridine-2-carboxylic acid, converted first to the carboxamide, and finally to the amine.

Retrosynthesis Target 2-Amino-3,5-difluoropyridine (Target) Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis (-CO2) Amide 3,5-Difluoropyridine- 2-carboxamide Isocyanate->Amide Hofmann Rearrangement Acid 3,5-Difluoropyridine- 2-carboxylic Acid Amide->Acid Amidation

Figure 1: Retrosynthetic logic flow.[1] The critical step covered in this guide is the Amide


 Target conversion.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an N-haloamide intermediate.[1][2][3] The rearrangement step is concerted; the migrating group (the pyridine ring) retains its configuration, and the process is intramolecular.

Mechanism Start Primary Amide (R-CONH2) Step1 N-Chloroamide (R-CONHCl) Start->Step1 NaOCl (Oxidation) Step2 Nitrene-like/Anion Species Step1->Step2 NaOH (Deprotonation) Step3 Isocyanate (R-N=C=O) Step2->Step3 Rearrangement (-Cl⁻) End Primary Amine (R-NH2) Step3->End Hydrolysis (-CO2)

Figure 2: Mechanistic pathway of the Hofmann Rearrangement using Sodium Hypochlorite.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3,5-Difluoropyridine-2-carboxamide (Purity >98%).

  • Oxidant: Sodium Hypochlorite solution (NaOCl), 10–13% active chlorine (industrial bleach grade).

  • Base: Sodium Hydroxide (NaOH), 30% w/w aqueous solution.

  • Solvent: Deionized Water (Process solvent), Ethyl Acetate (Extraction).

  • Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe, and reflux condenser.

Step-by-Step Methodology
Step 1: Charge and Dissolution[4]
  • Charge 3,5-difluoropyridine-2-carboxamide (1.0 equiv) into the reactor.

  • Add Water (10 volumes relative to amide mass).

  • Add NaOH (30% aq) (2.0 equiv).

    • Note: The amide may not fully dissolve initially. Stirring will create a suspension.

  • Cool the mixture to 0–5°C using the jacket chiller.

Step 2: Oxidant Addition (N-Chlorination)
  • Slowly add NaOCl solution (10–13%) (1.1 equiv) via an addition funnel over 30–45 minutes.

  • Critical Control: Maintain internal temperature < 10°C during addition.

    • Why: Higher temperatures during addition promote the formation of urea byproducts (reaction of product amine with intermediate isocyanate).

  • Post-addition, stir at 0–5°C for 1 hour. The solution should become clear or slightly yellow as the N-chloroamide forms.

Step 3: Rearrangement & Hydrolysis
  • Gradually heat the reaction mixture to 65°C over a period of 1 hour.

  • Hold temperature at 65°C ± 2°C for 2–4 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (Ethyl Acetate/Hexane 1:1). The starting amide (

      
      ) should disappear, and the amine (
      
      
      
      ) should appear.
    • Caution: Do not exceed 75°C. Excessive heat will accelerate the nucleophilic attack of

      
       on the C3/C5 fluorines, generating 2-amino-3-fluoro-5-hydroxypyridine impurities.
      
Step 4: Workup & Isolation[4]
  • Cool the reaction mixture to 20–25°C .

  • Transfer to a separatory funnel.

  • Extract with Ethyl Acetate (3 x 5 volumes).

    • Note: The product is moderately polar. Multiple extractions are necessary.

  • Combine organic layers and wash with Brine (1 x 5 volumes).

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentrate under reduced pressure (Rotavap) at 40°C to yield the crude solid.

Step 5: Purification (Optional)

For pharmaceutical grade (>99%), recrystallization is recommended:

  • Solvent: n-Heptane/Ethyl Acetate (9:1).

  • Heat to reflux to dissolve, then cool slowly to 0°C.

Data Analysis & Specifications

Expected Yield and Purity
MetricSpecification
Molar Yield 80 – 88%
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) > 98.0% (Crude), > 99.5% (Recrystallized)
Melting Point 55 – 57°C
Spectroscopic Validation
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.81 (d, 
      
      
      
      Hz, 1H, H-6)[5]
    • 
       7.07–7.14 (m, 1H, H-4)[5]
      
    • 
       4.52 (br s, 2H, 
      
      
      
      )
  • Interpretation: The broad singlet at 4.52 ppm confirms the primary amine. The coupling constants reflect the meta-arrangement of protons on the pyridine ring affected by fluorine coupling.

Process Safety & Troubleshooting

Hazard Identification
  • Exotherm: The rearrangement step is exothermic. On a large scale (>100g), heating must be controlled (ramp rate) to prevent thermal runaway.

  • Gas Evolution: The reaction releases

    
    .[6] Ensure adequate venting to prevent pressure buildup in the reactor.
    
  • Chemical Burns: NaOCl and NaOH are corrosive. Wear full PPE (gloves, goggles, lab coat).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or Urea formation.Ensure NaOCl is fresh (titrate active Cl). Keep Temp <10°C during addition.
Defluorinated Impurity Reaction temperature too high (>75°C).Strictly limit max temperature to 65°C. Reduce NaOH stoichiometry slightly.
Red/Brown Color Oxidation of pyridine ring.Use inert atmosphere (

) during heating.

References

  • Vertex Pharmaceuticals. (2025). Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1.[4] Link

  • LG Life Sciences. (2006). Process for preparing 2-aminopyridine derivatives. US20060047124A1.[4] Link

  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement: Reaction Overview and Reagents. Link (General Reference)

  • Master Organic Chemistry. (2017). The Hofmann Rearrangement: Mechanism and Applications. Link

  • BenchChem. (n.d.). 2-Amino-3,5-difluoropyridine Technical Data. Link

Sources

Application

Application Note: Optimized Sonogashira Coupling of 3,5-Difluoro-4-iodopyridin-2-amine

Introduction & Chemical Context The substrate 3,5-Difluoro-4-iodopyridin-2-amine represents a highly specialized scaffold, frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The substrate 3,5-Difluoro-4-iodopyridin-2-amine represents a highly specialized scaffold, frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncological agents.[1]

Substrate Analysis

This molecule presents a unique "push-pull" electronic environment that dictates specific handling requirements:

  • Electronic Activation (The "Pull"): The pyridine nitrogen and the two fluorine atoms at C3 and C5 exert a strong electron-withdrawing effect (

    
     effect). This makes the C4-Iodine bond exceptionally activated towards Oxidative Addition by Palladium(0).
    
  • Nucleophilic Sensitivity: The same electron deficiency renders the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ). Using nucleophilic bases (e.g., secondary amines like diethylamine) can lead to by-products where the base displaces the iodine or fluorine atoms.
    
  • Catalyst Coordination (The "Push"): The C2-amino group (

    
    ) is a potential ligand. While 2-aminopyridines are weak bases, the nitrogen can coordinate to Pd(II) species, potentially retarding the catalytic cycle or requiring higher catalyst loading.
    
Strategic Approach

To ensure high fidelity, this guide prioritizes non-nucleophilic bases and controlled temperature profiles . We present two protocols:

  • Method A (Standard): A robust, copper-catalyzed method for general screening.[1]

  • Method B (High-Fidelity): A copper-free, ligand-enhanced method to eliminate homocoupling and

    
     side reactions.[1]
    

Mechanistic Workflow

The following diagram illustrates the optimized decision matrix and reaction workflow for this specific substrate.

SonogashiraWorkflow Start Substrate: 3,5-Difluoro-4-iodopyridin-2-amine CheckAmine Is the Alkyne Valuable/Scarce? Start->CheckAmine MethodA Method A: Standard Cu-Catalysis (Pd(PPh3)2Cl2 / CuI / TEA) CheckAmine->MethodA No (Standard Screening) MethodB Method B: Copper-Free / High-Fidelity (Pd(OAc)2 / XPhos / Cs2CO3) CheckAmine->MethodB Yes (High Value/Scale) RiskA Risk: Alkyne Homocoupling (Glaser) Risk: Catalyst poisoning by NH2 MethodA->RiskA Reaction Reaction: 40-60°C, Inert Atm. MethodA->Reaction BenefitB Benefit: No Homocoupling Benefit: Reduced SNAr risk MethodB->BenefitB MethodB->Reaction Workup Workup: Scavenge Pd/Cu (Thiourea or Silica) Reaction->Workup Purification Final Product Workup->Purification

Caption: Decision matrix for selecting the optimal coupling protocol based on reagent value and purity requirements.

Experimental Protocols

Pre-Reaction Checklist
  • Inert Atmosphere: Strictly required. The electron-poor nature of the pyridine makes the intermediate Pd-species sensitive to oxidation.

  • Solvent Degassing: Sparge solvents with Argon/Nitrogen for 15 minutes minimum.

  • Base Selection: DO NOT use Diethylamine or Piperidine as solvent/base. They will attack the C3/C5 fluorines via

    
    . Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
    
Method A: Standard Copper-Catalyzed Protocol

Best for: Rapid screening, simple alkynes, robust substrates.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-catalyst:

    
     (1.5-2.5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Charge: In a dried Schlenk tube or vial, add the 3,5-difluoro-4-iodopyridin-2-amine ,

    
    , and 
    
    
    
    .
  • Purge: Cap and cycle vacuum/Argon three times.

  • Solvate: Add degassed THF (or DMF) via syringe, followed by

    
    .
    
  • Addition: Add the terminal alkyne last. (If the alkyne is a solid, add it in step 1).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 45°C.[1]

    • Note: Do not exceed 60°C with CuI present to avoid Glaser homocoupling.

  • Workup: Dilute with EtOAc, wash with

    
     (sat. aq.) to sequester Copper (turns blue), then brine. Dry over 
    
    
    
    .
Method B: Copper-Free High-Fidelity Protocol

Best for: Valuable alkynes, manufacturing, and preventing homocoupling.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) or

    
     
    
  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane[1]

Procedure:

  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in the solvent for 1-2 minutes under Argon to form the active 
    
    
    
    species (solution often turns yellow/orange).
  • Charge: Add the 3,5-difluoro-4-iodopyridin-2-amine and

    
    .
    
  • Addition: Add the alkyne.

  • Reaction: Heat to 60°C .

    • Why: Copper-free cycles require higher energy for the transmetallation/carbopalladation step, but the absence of Copper prevents alkyne dimerization.

  • Monitoring: Monitor by HPLC. The reaction is typically complete in 2-4 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Data

The following table summarizes common failure modes for this specific fluorinated scaffold and their solutions.

ObservationProbable CauseCorrective Action
By-product: Alkyne Dimer Glaser Coupling (Cu +

)
Switch to Method B (Cu-free). Ensure strict

exclusion.
By-product: M+Base

attack on Fluorine
STOP using secondary amines (DEA/Piperidine). Use inorganic base (

) or bulky amine (DIPEA).
Low Conversion (SM remains) Catalyst Poisoning by

Increase temp to 60°C. If persistent, protect amine as N-Boc or use Method B (XPhos is bulky and outcompetes the amine).[1]
De-iodination (Reduction)

-Hydride elimination path
Switch solvent to DMF.[1] Avoid alcohol solvents (isopropanol) which can act as hydride sources.

Mechanistic Rationale (Expert Insight)

The success of coupling to 3,5-difluoro-4-iodopyridin-2-amine relies on understanding the catalytic cycle's rate-determining step (RDS).[1]

  • Oxidative Addition (Fast): Due to the C3/C5 Fluorines, the C4-I bond is weak. Pd(0) inserts rapidly.

  • Transmetallation (Slow/Critical): In Method A, the Copper-acetylide must transfer the alkyne to the Pd-center. The free amine on the pyridine ring can chelate the Pd, creating a "resting state" that is too stable.

    • Solution:XPhos (Method B) is a bulky, electron-rich biaryl phosphine.[1] It sterically crowds the Pd center, preventing the pyridine-amine from binding tightly, thereby keeping the catalyst active [1].

Mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Facilitated by F-atoms) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-I (Pyridine bound) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting if NH2 interferes) PdII_Ar->TransMet + Cu-Alkyne (Method A) + Alkyne/Base (Method B) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition facilitation by fluorine and transmetallation challenges.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

  • Schilz, M., & Plenio, H. (2012).[1] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Dunetz, J. R., & Magano, J. (2012).[1] Applications of Sonogashira Coupling in the Synthesis of Pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 1285–1302.[1] Link

  • Ye, X., et al. (2011). Palladium-Catalyzed C–H Functionalization of Pyridines. Chemical Science, 2, 123-134.[1] (Context on fluoropyridine reactivity). Link

  • Doucet, H., & Hierso, J.C. (2007).[1] Palladium-based Catalytic Systems for the Synthesis of Alkenyl- and Alkynyl-pyridines. Angewandte Chemie Int. Ed. (General aminopyridine handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Removal from Aminopyridines

Current Status: Operational Ticket Topic: High Residual Pd in Basic Heterocycles Assigned Specialist: Senior Application Scientist, Purification Division The Core Problem: The "Coordination Conundrum" If you are reading...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: High Residual Pd in Basic Heterocycles Assigned Specialist: Senior Application Scientist, Purification Division

The Core Problem: The "Coordination Conundrum"

If you are reading this, you are likely facing a specific chemical antagonism. Aminopyridines are not just substrates; they are excellent ligands. The pyridine nitrogen (sp² hybridized) and the exocyclic amine (sp³ hybridized) create a "chelating claw" that binds Palladium (Pd) with high affinity.

Standard purification methods fail because:

  • Crystallization: Often occludes Pd within the crystal lattice rather than rejecting it.

  • Silica Gel: The basic aminopyridine "streaks," and the Pd co-elutes.

  • Standard Carbon: Can result in massive yield loss due to non-specific binding of the polar substrate.

To reach ICH Q3D limits (<10 ppm), we must exploit Hard-Soft Acid-Base (HSAB) Theory . Palladium is a "Soft" acid. Your aminopyridine is a "Borderline" base. To rip the Pd away, we need a "Soft" base with a higher affinity for Pd than your product has.

Scavenger Selection Matrix

Do not guess. Use the following logic to select the correct functionalized silica or resin.

The Decision Logic (HSAB Application)

ScavengerSelection Start START: Characterize Impurity PdState What is the Pd Oxidation State? Start->PdState Pd0 Pd(0) (Black precipitates, Colloids) PdState->Pd0 Suspension/Dark Pd2 Pd(II) (Soluble salts, Oxidative addition complexes) PdState->Pd2 Homogeneous/Orange-Red Rec1 RECOMMENDATION A: Si-TMT / MP-TMT (Trimercaptotriazine) Pd0->Rec1 Best Selectivity Rec3 RECOMMENDATION C: Activated Carbon (Specialized High Surface Area) Pd0->Rec3 Low Cost/Bulk Substrate Is Substrate a Strong Ligand? (e.g., Aminopyridine, Imidazole) Pd2->Substrate Substrate->Rec1 Yes (High Competition) Rec2 RECOMMENDATION B: Si-Thiol (Propylthiol) Substrate->Rec2 No (Simple Aromatics)

Figure 1: Decision matrix for scavenger selection based on oxidation state and substrate basicity.

Comparative Data: Scavenger Performance
Scavenger TypeFunctional GroupMechanismAffinity for Pd (vs. Aminopyridine)Recommended For
Si-TMT TrimercaptotriazineTridentate ChelationVery High Primary Choice. The "claw" effect of TMT outcompetes the aminopyridine.
Si-Thiol 1-PropylthiolMonodentate BindingModerateGood for less complex substrates. May fail if Pd is tightly bound to product.
Si-Diamine EthylenediamineChelationLow (for this case)Avoid. The amine functionality is too similar to your product; poor selectivity.
SCX Sulfonic AcidIonic ExchangeN/ACRITICAL WARNING: Do not use. Will protonate your aminopyridine and trap the product, not the metal.

Validated Protocol: Batch Mode Scavenging

This protocol is designed for Si-TMT (Silica-supported Trimercaptotriazine), as it is the industry standard for this specific impurity profile.

Prerequisites:

  • Solvent: THF, EtOAc, MeOH, or DMF (Avoid DCM if possible; slower kinetics).

  • Stoichiometry: 3–5 equivalents of scavenger relative to the residual Palladium (NOT the product).

  • Temperature: Heat is essential to overcome the activation energy of ligand exchange.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude aminopyridine in THF or EtOAc (10-20 volumes). The solution must be homogeneous.

  • Quantification (Optional but Recommended): Estimate initial Pd content (e.g., if you used 5 mol% catalyst, assume 5000 ppm start).

  • Charge Scavenger: Add Si-TMT (Silica-supported) or MP-TMT (Resin-supported).[1]

    • Calculation: If you have 1 mmol of Pd in the reaction, add 3-5 mmol of functional capacity (check the loading on the bottle, usually 0.5 - 1.2 mmol/g).

  • Incubation (The Kinetic Step):

    • Agitate vigorously.[1][2][3]

    • Heat to 50-60°C.

    • Time: 4 to 16 hours. (Room temperature scavenging often fails for aminopyridines due to the stability of the Pd-Product complex).

  • Filtration:

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

    • Wash the cake with clean solvent to recover entrained product.

  • Analysis: Test filtrate via ICP-MS or colorimetric spot test.

ProtocolWorkflow Step1 1. Dissolve Crude (THF/EtOAc) Step2 2. Add Si-TMT (3-5 eq vs Pd) Step1->Step2 Step3 3. HEAT to 55°C (Critical for Exchange) Step2->Step3 Step4 4. Filter (0.45µm) Step3->Step4 Step5 5. ICP-MS Check Step4->Step5

Figure 2: Workflow for batch scavenging. Note the emphasis on heating.

Troubleshooting & FAQs

Q1: My product is still grey/brown after filtration. What happened?

  • Diagnosis: You likely have Colloidal Palladium (Pd Nanoparticles) rather than ionic Pd. Functionalized silica (Si-TMT) targets ionic species (Pd²⁺).

  • Fix:

    • Perform a "hot filtration" through Celite before adding the scavenger to remove bulk colloids.

    • If color persists, add a small amount of Activated Carbon (e.g., Darco KB-B or Ecosorb) alongside the Si-TMT. The carbon handles the colloids; the TMT handles the ions.

Q2: The Pd level dropped from 5000 ppm to 200 ppm, but I need <10 ppm. Adding more scavenger isn't helping.

  • Diagnosis: You have reached the Equilibrium Limit . The affinity of your aminopyridine product is competing effectively with the scavenger at the current concentration.

  • Fix:

    • Solvent Switch: If possible, switch to a non-coordinating solvent. MeOH promotes ligand exchange better than THF in some TMT applications.

    • Flow Chemistry: Pack the Si-TMT into a column and pass your product through it. Flow drives the equilibrium forward (Le Chatelier’s principle) by constantly exposing the solution to fresh scavenger.

Q3: I lost 30% of my yield!

  • Diagnosis: Non-specific binding.

  • Fix:

    • Did you use Carbon? Switch to Si-TMT . It is chemically defined and has low non-specific binding for organic bases.

    • Did you use a Sulfonic Acid (SCX) scavenger? As mentioned, this binds the aminopyridine.[4] Switch to TMT or Thiol.

    • Ensure you washed the filter cake thoroughly. Aminopyridines can stick to the silica backbone; a polar wash (e.g., 10% MeOH in DCM) can release the product while the Pd remains bound to the sulfur.

Q4: Can I use Thiourea scavengers?

  • Answer: Yes, Si-Thiourea is a viable alternative to TMT. It is particularly good for Pd(II). However, TMT is generally preferred for aminopyridines because the triazine ring of TMT is less likely to interact with the basic nitrogen of your product via hydrogen bonding than the thiourea moiety.

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). Link

  • Biotage Metal Scavenger User Guide . Biotage. (2017).[5] Strategies for the removal of Pd from API. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

  • SiliCycle Application Note . (2014). Scavenging of Palladium Catalysts using SiliaMetS®.[1][6] Link

Sources

Optimization

Technical Support Center: Solvent Selection for Coupling Electron-Deficient Pyridines

Current Status: Operational Topic: Solvent Selection & Troubleshooting for Pd-Catalyzed Couplings of Electron-Deficient Pyridines Ticket ID: SOLV-PYR-001 Assigned Specialist: Senior Application Scientist Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Selection & Troubleshooting for Pd-Catalyzed Couplings of Electron-Deficient Pyridines Ticket ID: SOLV-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

User Query: "Why are my yields low when coupling 2-halopyridines or nitropyridines? I suspect solvent effects."

The Core Problem: Electron-deficient pyridines present a "perfect storm" of challenges for cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, displacing ligands and sequestering the Pd catalyst.
    
  • Protodeboronation (Suzuki): 2-Pyridine boronic acids are notoriously unstable, hydrolyzing the C-B bond faster than transmetallation can occur.

  • Competitive

    
    :  Electron-withdrawing groups (EWGs) activate the ring for direct nucleophilic attack by the base or solvent, bypassing the catalytic cycle entirely.
    

This guide provides a logic-driven framework for solvent selection to mitigate these specific failure modes.

Diagnostic Workflows (Troubleshooting)
Module A: The "Protodeboronation" Trap (Suzuki-Miyaura)

Symptom: You are coupling a 2-pyridine boronic acid/ester.[1][2] The starting halide remains, but the boronic acid has vanished (converted to pyridine).

Technical Insight: 2-Pyridine boronic acids form a zwitterionic intermediate where the basic nitrogen coordinates to the boron center.[1] This species is highly susceptible to hydrolysis (protodeboronation), especially in aqueous/basic media.

Q: My 2-pyridyl boronate is decomposing. What solvent system stops this? A: You must accelerate transmetallation to outcompete decomposition.

  • Switch to Anhydrous Alcohols: Use n-Butanol or Isopropanol (IPA) .

    • Mechanism:[1][3][4][5][6][7] Alkoxy-boronates (formed in situ) transmetallate faster than hydroxy-boronates.

    • Protocol: Use n-BuOH with anhydrous bases (e.g.,

      
      ) to minimize water concentration.
      
  • The "Slow Release" Strategy: If using standard solvents (Dioxane/H2O), switch to MIDA boronates or Trifluoroborates .

    • Solvent: These require specific hydrolytic release. Use THF:H2O (10:1) for MIDA boronates to slowly release the active species, keeping its steady-state concentration low.

Q: Can I use DMF or DMSO? A: Avoid if possible. High polarity stabilizes the zwitterionic intermediate that leads to deboronation. Furthermore, these solvents are difficult to remove and can promote homocoupling.

Module B: Catalyst Poisoning (Buchwald-Hartwig)

Symptom: Reaction stalls at <20% conversion. Adding more catalyst doesn't help. The mixture turns black (Pd precipitation).

Technical Insight: Electron-deficient pyridines (e.g., 3-cyano-pyridine) have low electron density in the ring, but the Nitrogen lone pair remains a potent ligand. If the solvent coordinates weakly, Pyridine-N binds to Pd(II), shutting down the cycle.

Q: Which solvent prevents Pd-N coordination? A: You need a solvent that balances base solubility with non-coordination.

  • Top Pick: t-Amyl Alcohol (2-Methyl-2-butanol) .

    • Why: It solubilizes organic bases (like NaOtBu) better than Toluene but is sterically bulky, preventing it from competing for the Pd center.

  • Alternative: Toluene or Xylene .

    • Condition: These require soluble bases or phase transfer catalysts. They are strictly non-coordinating, forcing the Pd to bind with your phosphine ligand.

Module C: The Selectivity Switch (Chloro-Triflates)

Symptom: I have a chloropyridine triflate. The reaction is coupling at the wrong site.

Technical Insight: Solvent polarity dictates the mechanism of oxidative addition.

  • Non-Polar (Toluene/THF): Favors oxidative addition at C-Cl .

  • Polar (MeCN/DMF): Favors oxidative addition at C-OTf .[8]

Q: How do I force coupling at the Chloride? A: Use THF or Isopropanol . Avoid Acetonitrile.

  • Mechanism:[1][3][4][5][6][7] Polar solvents stabilize the anionic Pd-complex intermediate required for triflate insertion.[8] Removing that stabilization shifts preference to the chloride.

Visualizing the Mechanism

The following diagram illustrates the critical competition between the productive catalytic cycle and the destructive protodeboronation pathway, governed by solvent choice.

SolventSelection Start Start: Coupling Reaction Substrate Substrate: 2-Pyridine Boronic Acid Start->Substrate Path_Standard Standard Solvent (Dioxane/H2O) Substrate->Path_Standard High Dielectric / Water Path_Alcohol Alcoholic Solvent (n-BuOH / IPA) Substrate->Path_Alcohol Anhydrous / Protic Zwitterion Zwitterionic Intermediate (High Instability) Path_Standard->Zwitterion AlkoxyBoronate Alkoxy-Boronate Species (Fast Transmetallation) Path_Alcohol->AlkoxyBoronate Protodeboronation FAILURE: Protodeboronation (C-B Bond Cleavage) Zwitterion->Protodeboronation Rapid Hydrolysis Product SUCCESS: Cross-Coupled Product Zwitterion->Product Slow Transmetallation AlkoxyBoronate->Product Transmetallation >> Hydrolysis

Caption: Solvent influence on the competition between productive coupling and protodeboronation in 2-pyridyl systems.

Solvent Data & Selection Matrix

Use this table to select a solvent based on your specific failure mode.

SolventTypeBest For...Risk FactorBoiling Pt.
1,4-Dioxane Ether (Cyclic)General screening; Standard Suzuki.Peroxide formation; Co-solvent usually needed for bases.101°C
n-Butanol Alcohol (Primary)Unstable 2-pyridyl boronates ; High T reactions.Can undergo oxidation if Pd catalyst is too active.117°C
t-Amyl Alcohol Alcohol (Tertiary)Buchwald-Hartwig ; Solubilizing bases without poisoning Pd.Difficult to remove (high bp); steric bulk limits some reactions.102°C
Toluene HydrocarbonPreventing

side reactions; High-temp activation.
Poor solubility for polar pyridines/bases.110°C
DMF / NMP Polar AproticHigh solubility requirements.High

risk
; Catalyst poisoning; Difficult workup.
153°C+
THF EtherC-Cl selectivity in chloro-triflates.Low boiling point (66°C) limits difficult couplings.66°C
Experimental Protocols
Protocol A: "The Stabilizer" – Suzuki Coupling of Unstable 2-Pyridyl Boronates

Designed to minimize protodeboronation via anhydrous alcoholic media.

  • Preparation:

    • Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

    • Solvent: Anhydrous n-Butanol (degassed by sparging with Ar for 20 mins).

    • Base: Anhydrous

      
       (finely ground). Avoid hydrated bases like 
      
      
      
      .
  • Setup:

    • Add 2-chloropyridine derivative (1.0 equiv).

    • Add 2-pyridine boronic acid pinacol ester (1.2 - 1.5 equiv). Note: Esters are slightly more stable than acids.

    • Add

      
       (3.0 equiv).
      
    • Add Catalyst:

      
       (2 mol%) + 
      
      
      
      (4 mol%). XPhos is crucial for heteroaryl chlorides.
  • Execution:

    • Add degassed n-Butanol (0.2 M concentration relative to halide).

    • Heat to 100°C immediately. Do not ramp slowly; rapid activation is key.

    • Monitor by LCMS at 1 hour. If protodeboronation is observed (Py-H mass), add more boronate ester.

Protocol B: "The Anti-Poison" – Buchwald-Hartwig for Cyanopyridines

Designed to prevent Pd-N coordination in highly electron-deficient systems.

  • Preparation:

    • Use a sealed vial (microwave vial or pressure tube).

    • Solvent: t-Amyl Alcohol (anhydrous).

  • Setup:

    • Add 3-cyano-5-chloropyridine (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add Base:

      
       (2.0 equiv) or NaOtBu (1.5 equiv).
      
    • Add Catalyst:

      
       (2 mol%) + BrettPhos  (4 mol%). BrettPhos is excellent for electron-deficient substrates.
      
  • Execution:

    • Add solvent.[3][6][8][9][10][11][12]

    • Heat to 110°C .

    • Troubleshooting: If conversion stalls, add 1 drop of water (activates the boronic acid in Suzuki, or helps base solubility in Buchwald) – only if using inorganic bases.

References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963.

  • Belyk, K. M., et al. (2016). Solvents Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 138(29), 9065–9068. (Discusses the Cl vs OTf selectivity switch).

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672.

Sources

Troubleshooting

Technical Support Center: Stabilization of Fluorinated Pyridyl Boronates

Topic: Minimizing Protodeboronation in Fluorinated Pyridine Cross-Couplings Audience: Researchers, Medicinal Chemists, and Process Chemists Status: Active Guide Mechanistic Diagnostics: The "Boronate Trap" The Core Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Protodeboronation in Fluorinated Pyridine Cross-Couplings Audience: Researchers, Medicinal Chemists, and Process Chemists Status: Active Guide

Mechanistic Diagnostics: The "Boronate Trap"

The Core Problem: In Suzuki-Miyaura coupling, the base is a double-edged sword. It is required to activate the boronic acid into a boronate species (


) for transmetalation. However, for electron-deficient heterocycles like fluorinated pyridines, this same boronate species is the precursor to decomposition.

Why Fluorine Matters: Fluorine atoms are highly electron-withdrawing. On a pyridine ring, they significantly stabilize the negative charge (carbanion character) at the carbon atom attached to the boron. This lowers the activation energy for the C-B bond cleavage, leading to rapid protodeboronation before the palladium catalyst can intercept the substrate.

Kinetic Competition Pathway

The following diagram illustrates the race between the productive catalytic cycle and the destructive protodeboronation pathway.

G cluster_0 Critical Control Point Start Fluorinated Pyridyl Boronic Acid/Ester Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Fast Equilibrium Base Base Activation (OH- / CO3--) Base->Boronate Product Cross-Coupled Product Boronate->Product k(transmetalation) Requires Fast Catalyst Hydrolysis C-B Bond Cleavage (Rate Limiting Step) Boronate->Hydrolysis k(deboronation) Accelerated by Fluorine Pd_Cycle Pd(II)-Ar Halide (Transmetalation) Pd_Cycle->Product Protonation Protonation Hydrolysis->Protonation Dead Protodeboronated Byproduct (Ar-H) Protonation->Dead

Caption: The "Boronate Trap" illustrates the kinetic competition. To succeed,


 must significantly exceed 

.

Reagent Selection Matrix

To shift the kinetics in favor of the product, you must manipulate the reagents to either accelerate the catalyst or throttle the concentration of the unstable boronate.

A. Base Selection

The choice of base dictates the concentration of the active (but unstable) boronate species.

Base SystemMechanism of ActionRisk LevelRecommended For
K₃PO₄ (aq) Buffers pH; prevents "pH runaway" common with carbonates.ModerateGeneral purpose; Buchwald precatalyst conditions.[1]
Na₂CO₃ / K₂CO₃ High pH spikes; rapid formation of boronate anions.High Stable substrates only. Avoid for 2-fluoro-3-pyridyl species.
CsF (Anhydrous) Activates via

or similar; minimal protons available.
LowExtremely unstable substrates; requires dry solvents (Toluene/Dioxane).
K₃PO₄ (Anhydrous) Slow dissolution limits base availability (heterogeneous).LowSlow-release strategies without MIDA protection.
B. Boron Species & Ligand Pairing
StrategyBoron SpeciesCatalyst/LigandLogic
"The Sprinter" Free Boronic AcidXPhos, SPhos, RuPhos (Pd G3/G4)Use a hyper-active catalyst to consume the boronate before it decomposes. Reaction time: <30 mins.
"The Drip" MIDA BoronateSPhos, XPhos (Standard Pd)MIDA slowly hydrolyzes, keeping free boronic acid concentration low (below decomposition threshold).
"The Shield" Pinacol EsterQ-Phos, BoQPhos Steric bulk of the ester slows base attack; requires bulky ligands to facilitate transmetalation.

Troubleshooting Guides (FAQs)

Scenario 1: "My boronate disappears immediately, but I only isolate the deboronated pyridine."

Diagnosis: The rate of protodeboronation (


) is faster than transmetalation (

). Corrective Actions:
  • Switch to MIDA: Use a MIDA boronate in a Dioxane/H₂O (5:1) mixture. This enforces a "slow release" mechanism.[2]

  • Syringe Pump Addition: If MIDA is unavailable, dissolve the boronic acid in the solvent and add it dropwise to the reaction mixture (containing catalyst, halide, and base) over 1-2 hours.

  • Lower Temperature: If heating is used, drop to Room Temperature. Unstable boronates often decompose exponentially faster at >60°C.

Scenario 2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning or ligand stripping. Fluorinated pyridines can coordinate to Pd, displacing phosphines and forming inactive "Pd-black" or stable Pd-pyridine complexes. Corrective Actions:

  • Increase Ligand:Pd Ratio: Move from 1:1 to 2:1 or 3:1 (Ligand:Pd).

  • Switch to Precatalysts: Use XPhos Pd G4 . The precatalyst ensures distinct activation and prevents initial Pd aggregation.

  • Check Halide Partner: If the aryl halide is electron-rich (unreactive), the Pd sits idle, waiting for transmetalation, giving the boronate time to decompose.

Scenario 3: "I am using anhydrous conditions (CsF/Toluene) but still seeing deboronation."

Diagnosis: "Anhydrous" is a relative term. Even trace water (ppm) can catalyze protodeboronation in highly fluorinated systems. Alternatively, the fluoride itself acts as a base if the substrate is acidic enough. Corrective Actions:

  • Add Molecular Sieves: Add 4Å molecular sieves directly to the reaction vessel.

  • Switch Solvent: Change Toluene to THF or Dioxane . While non-intuitive, slight polarity helps stabilize the Pd-intermediate, accelerating the "good" pathway faster than the "bad" pathway.

Validated Experimental Protocols

Protocol A: The "Buchwald Fast-Coupling" (Best for Screening)

Designed to outrun decomposition using hyper-active catalysts.

  • Setup: Charge a vial with the Aryl Halide (1.0 equiv), Fluorinated Pyridyl Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-4 mol%).

  • Solvent: Add THF (degassed).

  • Activation: Add 0.5 M K₃PO₄ (aq) (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 30 minutes.

    • Note: If the mixture turns black immediately, the catalyst has crashed out.

  • Workup: Dilute with EtOAc, wash with brine.

Protocol B: The "MIDA Slow-Release" (Best for Scale-up)

Designed to keep boronate concentration low.

  • Setup: Charge flask with Aryl Halide (1.0 equiv), Pyridyl MIDA Boronate (1.5 equiv), and XPhos Pd G2 (2 mol%).

  • Solvent: Add Dioxane:H₂O (5:1 ratio).

  • Base: Add K₃PO₄ (solid, 3.0 equiv).

  • Reaction: Heat to 60°C .

    • Mechanism:[2][3][4] The water/base slowly hydrolyzes the MIDA protecting group. The free boronic acid is generated in situ and immediately consumed by the catalyst.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][5][6] Journal of the American Chemical Society.[1][7]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][7] Journal of the American Chemical Society.[1][7]

  • Cox, P. A., et al. (Lloyd-Jones, G. C.) (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][7]

  • BenchChem Technical Guides. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

Sources

Optimization

Technical Support Center: Purification of 3,5-Difluoro-4-iodopyridin-2-amine Derivatives

Welcome to the technical support center for the purification of 3,5-difluoro-4-iodopyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are activ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-difluoro-4-iodopyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique and valuable class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to help you navigate the common and not-so-common challenges you may encounter.

The strategic placement of fluorine and iodine atoms on the 2-aminopyridine scaffold makes these molecules highly sought-after building blocks in medicinal chemistry. However, these same features can present unique purification challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3,5-difluoro-4-iodopyridin-2-amine derivatives?

The most effective purification strategies for this class of compounds are:

  • Column Chromatography: This is a versatile technique for separating the target compound from closely related impurities.[1][2]

  • Recrystallization: Ideal for purifying solid compounds, especially when dealing with moderate to large quantities.[2][3]

  • Acid-Base Extraction: This method leverages the basicity of the 2-amino group to separate the desired product from non-basic and acidic impurities.[1][2]

The choice of method will depend on the nature of the impurities, the scale of your reaction, and the physical properties of your specific derivative.

Q2: My 3,5-difluoro-4-iodopyridin-2-amine derivative appears to be unstable on silica gel during column chromatography. What is happening and how can I prevent it?

The basic nitrogen of the aminopyridine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to several issues:

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column.[4]

  • Degradation: The acidic nature of the silica can catalyze the decomposition of sensitive compounds.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it cannot be eluted, resulting in low recovery.

Solutions:

  • Use of a Basic Modifier: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[4] This will "neutralize" the active silanol sites, minimizing their interaction with your compound.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based column. End-capped silica columns are also a good option as they have fewer free silanol groups.[4]

Q3: I am struggling to find a suitable solvent system for the recrystallization of my 3,5-difluoro-4-iodopyridin-2-amine derivative. What are some good starting points?

Finding the right solvent system is key to successful recrystallization. Here are some recommended solvent systems to explore:

Solvent SystemRationale
Hexane/Ethyl Acetate A good starting point for many pyridine derivatives. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.[3]
Ethanol/Water Another common mixture that can be effective for polar compounds.[3]
Toluene Can be used as a single solvent for recrystallization.[3]
Acetonitrile A versatile solvent for recrystallization of many nitrogen-containing heterocycles.

Pro-Tip: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: Can I use acid-base extraction to purify my 3,5-difluoro-4-iodopyridin-2-amine derivative if it is sensitive to strong acids?

Yes, you can. While 1M HCl is commonly used, for acid-sensitive compounds, you can employ milder acidic solutions:

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A gentle acidic wash.[2]

  • Dilute Citric Acid Solution: Another mild organic acid option.[2]

  • Saturated Copper Sulfate (CuSO₄) Solution: Pyridine and its derivatives can form a complex with copper that is soluble in the aqueous layer, effectively removing them from the organic phase.[2]

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification process and provides step-by-step solutions.

Scenario 1: Low Recovery After Column Chromatography

Problem: You have performed column chromatography, but the yield of your purified 3,5-difluoro-4-iodopyridin-2-amine derivative is significantly lower than expected.

Possible Causes & Solutions:

Caption: Troubleshooting workflow for low recovery in column chromatography.

Scenario 2: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, your compound separates from the solution as an oil.

Possible Causes & Solutions:

CauseExplanationSolution
High Impurity Level Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.Purify the crude material by another method first, such as a quick filtration through a silica plug or an acid-base extraction, to remove the bulk of the impurities.
Solvent Boiling Point is Too High If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves.Choose a solvent with a lower boiling point.
Supersaturation The solution is too concentrated, preventing orderly crystal growth.Reheat the solution to dissolve the oil, then add more hot solvent until the solution is clear. Allow it to cool slowly.
Cooling Too Rapidly Rapid cooling does not allow sufficient time for crystals to form.Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath.
Scenario 3: Formation of an Emulsion During Acid-Base Extraction

Problem: During the acid wash, a stable emulsion forms between the aqueous and organic layers, making separation impossible.

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking can lead to the formation of fine droplets that are slow to coalesce.

    • Solution: Gently invert the separatory funnel several times instead of shaking vigorously.

  • High Concentration of Compound: A high concentration of your amine salt at the interface can act as a surfactant.

    • Solution: Dilute the mixture with more of both the organic and aqueous solvents.

  • Presence of Particulate Matter: Solid impurities can stabilize emulsions.

    • Solution: Filter the crude reaction mixture before performing the extraction.

  • Breaking an Existing Emulsion:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gently swirl the separatory funnel.

    • If the emulsion persists, filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

Objective: To purify a crude 3,5-difluoro-4-iodopyridin-2-amine derivative using silica gel chromatography with triethylamine (TEA) to prevent peak tailing and degradation.

Materials:

  • Crude 3,5-difluoro-4-iodopyridin-2-amine derivative

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Once a good separation is achieved (Rf of the desired product is ~0.3), prepare the bulk eluent and add 0.5% (v/v) of TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Once packed, drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with the chosen solvent system containing TEA. If a gradient elution is required, ensure that TEA is present in both the polar and non-polar solvents.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Acid-Base Extraction

Objective: To separate a 3,5-difluoro-4-iodopyridin-2-amine derivative from non-basic organic impurities.

Materials:

  • Crude reaction mixture

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M HCl (or a milder acid for sensitive compounds)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl, stopper the funnel, and shake gently, venting frequently.

    • Allow the layers to separate. The aqueous layer will contain the protonated aminopyridine salt.

    • Drain the aqueous layer into a clean flask.

    • Repeat the acid wash on the organic layer 1-2 more times and combine the aqueous extracts.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a saturated sodium bicarbonate solution or a more concentrated base like 6M NaOH until the solution is basic (pH > 8). The free amine will precipitate or form an oil.

  • Back-Extraction:

    • Extract the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate).

  • Washing and Drying:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the purified aminopyridine derivative.

Caption: Workflow for the acid-base extraction of aminopyridine derivatives.

References

  • Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Assignment of 19F NMR Signals in 3,5-Difluoropyridines

A Comparative Methodological Guide for Medicinal Chemists Executive Summary The 3,5-difluoropyridine scaffold is a privileged motif in modern drug discovery, offering modulated lipophilicity and metabolic stability compa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Medicinal Chemists

Executive Summary

The 3,5-difluoropyridine scaffold is a privileged motif in modern drug discovery, offering modulated lipophilicity and metabolic stability compared to non-fluorinated analogs.[1] However, the structural symmetry and electronic similarity of the C3 and C5 positions often result in overlapping or ambiguous


 NMR signals, particularly when asymmetric substituents are introduced at C2, C4, or C6.[1]

This guide objectively compares assignment methodologies ranging from standard 1D experiments to advanced heteronuclear 2D techniques and computational prediction.[1] It provides a validated workflow to distinguish between chemically distinct but magnetically similar fluorine nuclei in these systems.[1]

Part 1: The Chemical Space & The Challenge

In a symmetric 3,5-difluoropyridine, the two fluorine atoms are chemically equivalent, appearing as a single signal.[1] The challenge arises in asymmetrically substituted derivatives (e.g., 2-amino-3,5-difluoropyridine), where the symmetry is broken.[1]

Key Spectral Characteristics
  • Chemical Shift Range: Typically -115 ppm to -145 ppm (relative to

    
    ).[1]
    
  • Coupling Constants:

    • 
       (Vicinal):  Large (~7–10 Hz), critical for identifying adjacent protons.[1]
      
    • 
       (Meta):  Distinctive long-range coupling (~5–9 Hz), often resolved in high-field instruments.[1]
      
    • 
       (Long-range):  Smaller (~2–4 Hz), often appearing as line broadening unless resolution enhanced.[1]
      

Part 2: Comparative Methodology

The following table compares the efficacy of available techniques for resolving and assigning 3,5-difluoropyridine signals.

TechniquePrimary UtilityResolution PowerExperimental CostLimitations
1D

(Coupled)
Observation of splitting patterns (

).
MediumLow (mins)Complex multiplets can overlap; difficult to interpret in mixtures.[1]
1D

(Decoupled)
Counting F environments; Integration.High (Singlets)Low (mins)loses connectivity information; cannot distinguish C3 vs C5 without other data.

HOESY
Spatial proximity (Through-space).[1]Very High High (hrs)Requires distinct protons within ~5Å.[1] Low sensitivity (

).[1]

HMBC
Skeleton connectivity (Through-bond).HighVery High (hrs)Requires

abundance/sensitivity; often requires cryoprobe for practical times.[1]
Solvent Shift (ASIS) Diagnostic peak movement.[1]MediumLow (2 runs)Indirect evidence; relies on H-bonding capability of substituents.[1]
DFT-GIAO Prediction Theoretical shift calculation.HighComputationalAccuracy varies (

2-5 ppm); requires conformational sampling.[1]

Part 3: Strategic Assignment Workflow

The following diagram outlines the logical flow for assigning ambiguous fluorine signals, prioritizing experimental efficiency.

G Start Start: Unassigned 3,5-Difluoropyridine OneD Step 1: 1D 19F (Coupled + Decoupled) Identify # of signals and J-patterns Start->OneD Symmetry Are signals distinct? OneD->Symmetry Distinct Yes: Analyze Splitting Symmetry->Distinct Separated Ambiguous No: Signals Overlap or Ambiguous Splitting Symmetry->Ambiguous Overlapped Coupling Does 3J(H,F) reveal neighbor? Distinct->Coupling Assign1 Assignment Complete (Based on H-coupling) Coupling->Assign1 Yes HOESY Step 3: 1H-19F HOESY (Spatial Assignment) Coupling->HOESY No Solvent Step 2: Solvent Shift Experiment (CDCl3 vs DMSO-d6) Ambiguous->Solvent ShiftAnalysis Did peaks separate/shift differentially? Solvent->ShiftAnalysis ShiftAnalysis->Assign1 Distinct Shift ShiftAnalysis->HOESY Still Ambiguous Final Final Assignment HOESY->Final

Figure 1: Decision tree for the structural assignment of fluorinated heterocycles. Colors indicate process stages (Blue: Setup, Red: Action, Green: Result).

Part 4: Experimental Protocols

Protocol A: The Solvent Shift Diagnostic (Rapid Screen)

Principle: Pyridine nitrogens act as H-bond acceptors. In protic solvents (MeOH-


) or polar aprotic solvents capable of solvation (DMSO-

), the electron density on the ring is perturbed differently than in non-polar solvents (

).[1]
  • Mechanism: H-bonding to the pyridine N withdraws electron density, generally causing a downfield shift (deshielding) .[1] Substituents at C2/C6 stericallly hinder this solvation, affecting the magnitude of the shift for the adjacent F3 or F5.

Step-by-Step:

  • Prepare Sample A: 5-10 mg in 600

    
    L 
    
    
    
    .
  • Acquire

    
     (decoupled).[1] Reference to internal 
    
    
    
    (0 ppm) or external standard.
  • Prepare Sample B: 5-10 mg in 600

    
    L DMSO-
    
    
    
    .
  • Acquire

    
     under identical parameters.[1]
    
  • Analysis: Calculate

    
    . The fluorine closer to the site of solvation (or H-bonding substituent) often exhibits a larger 
    
    
    
    .
Protocol B: HOESY (The Gold Standard)

Principle: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space magnetization transfer between nuclei within


 Å.[1] This is definitive for distinguishing F3 from F5 if one is spatially closer to a unique proton (e.g., a substituent at C4).[1]

Instrument Requirements:

  • Probe:

    
    -tuned probe (e.g., BBFO, TCI with F channel).
    
  • Pulse Sequence: hoesyfhqfqnrv (Bruker) or equivalent phase-sensitive sequence.[1]

Parameters:

  • Mixing Time (

    
    ):  Set to 400–600 ms . (Fluorine relaxation is slower; longer mixing times are required compared to H-H NOESY).[1]
    
  • Relaxation Delay (

    
    ): 
    
    
    
    . typically 3–5 seconds.[1]
  • Spectral Width: Narrow the

    
     window to the specific region of interest (-100 to -150 ppm) to improve resolution.
    
  • Scans: Minimum 32–64 scans per increment due to lower sensitivity.

Part 5: Representative Data & Case Study

Scenario: Assignment of 2-amino-3,5-difluoropyridine .

  • Problem: Two F signals are observed. Which is F3 (ortho to amino) and which is F5?

Experimental Data Summary:

SolventSignal A (

ppm)
Signal B (

ppm)
Observation

-138.5-134.2Two distinct multiplets.[1]
DMSO-

-141.2-133.8Signal A shifts significantly (-2.7 ppm); Signal B is stable.[1]

Assignment Logic:

  • Coupling Analysis: Signal A shows a doublet of doublets with a large coupling to a broad proton signal (NH).[1]

  • Solvent Effect: The amino group (

    
    ) at C2 is a H-bond donor.[1] In DMSO, the solvent H-bonds to the amine protons, significantly altering the electronic environment of the ortho fluorine (F3).
    
  • Conclusion: Signal A (-138.5 ppm in

    
    ) is F3 .[1] Signal B is F5 .[1]
    

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Reich, H. J. (2020).[1][2] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data.

  • Berger, S. (1997).[1] Chemical Shift Standards for 19F NMR. Journal of Magnetic Resonance.

  • Sigma-Aldrich. (2023).[1] Certified Reference Materials for 19F NMR.

  • Bauer, M. (1996).[1] 1H-19F HOESY as a Tool for Structural Investigation. Journal of Magnetic Resonance. [1]

Sources

Comparative

Comparative Guide: Crystal Engineering and Structural Analysis of Halogenated Aminopyridines

Executive Summary & Strategic Context In the realm of drug development, halogenated aminopyridines are not merely intermediates; they are critical "supramolecular reagents." The substitution of a halogen (Cl, Br, I) onto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of drug development, halogenated aminopyridines are not merely intermediates; they are critical "supramolecular reagents." The substitution of a halogen (Cl, Br, I) onto the aminopyridine scaffold acts as a structural switch , altering lattice energy, solubility, and bioavailability through a competition between Hydrogen Bonding (HB) and Halogen Bonding (XB).

This guide objectively compares the solid-state performance of 3-chloro , 3-bromo , and 3-iodo-2-aminopyridine derivatives. It provides the experimental frameworks necessary to validate their structural motifs, moving beyond simple characterization to predictive crystal engineering.

Comparative Analysis: The "Halogen Switch"

The choice of halogen determines the dominant supramolecular synthon. This section compares the three primary "products" (halogenated variants) based on their crystallographic utility and lattice stability.

Table 1: Structural Performance Matrix
Feature2-Amino-3-Chloropyridine 2-Amino-3-Bromopyridine 2-Amino-3-Iodopyridine
Dominant Interaction Hydrogen Bond (HB) (N-H...N)Hybrid (HB + XB) (N-H...N + C-Br...N)Halogen Bond (XB) (C-I...N)

-Hole Strength
Weak / NegligibleModerateStrong (High Directionality)
Lattice Motif Planar R

(8) Dimers (Herringbone)
Distorted Dimers / Layered StacksLinear Chains / Helical Networks
Space Group (Typ.) P2_1/c (Monoclinic)P2_1/c or PbcaP-1 (Triclinic) or Low Symmetry
Melting Point Trend Lower (dominated by packing efficiency)IntermediateHigher (stabilized by strong XB)
Application Standard bioisostere, high solubilityBalanced solubility/permeabilityCrystal engineering scaffold, heavy atom phasing
Technical Insight: The -Hole Mechanism

The "performance" difference lies in the electrostatic potential surface.

  • Chlorine: The electron cloud is isotropic; the N-H...N hydrogen bond dominates, forming robust R

    
    (8) dimers.
    
  • Iodine: Exhibits a pronounced region of positive electrostatic potential (the

    
    -hole) on the extension of the C-I bond. This allows the iodine to act as a Lewis acid, competing with the amino hydrogen for the pyridine nitrogen (Lewis base), often disrupting the standard dimer to form linear chains.
    

Methodological Comparison: Analytical Workflows

To accurately characterize these materials, researchers must select the appropriate analytical tier.

Table 2: Analytical Technique Efficacy
TechniqueSC-XRD (Single Crystal)PXRD (Powder Diffraction)DFT / MEP (Computational)
Primary Output Atomic coordinates, bond lengths, absolute structurePhase purity, polymorph identification, bulk crystallinityLattice energy (

),

-hole magnitude (

)
Resolution High (0.7 Å)Medium (Peak FWHM)Theoretical (Basis set dependent)
Blind Spot Requires high-quality single crystal (>0.1 mm)Cannot easily solve de novo structures of solvatesGas phase vs. Solid state discrepancies
Verdict Gold Standard for synthon identificationEssential for batch release & stability testingPredictive for interaction hierarchy

Experimental Protocols

Protocol A: Controlled Crystallization (The "Slow Evaporation" Method)

Objective: Grow diffraction-quality crystals suitable for SC-XRD to resolve the HB vs. XB competition.

  • Solvent Selection: Prepare a binary solvent system.

    • System A (Polar): Methanol/Ethanol (Promotes H-bonding).

    • System B (Non-polar): Chloroform/Toluene (Promotes Halogen bonding).

    • Recommendation: Use Methanol:Acetone (1:1 v/v) for initial screening.

  • Saturation: Dissolve 100 mg of the halogenated aminopyridine in 5 mL of solvent at 40°C. Stir for 30 mins.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial (critical to remove nucleation sites).

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours. Harvest when dimensions reach

    
     mm.
    
Protocol B: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (Cryostream). Room temperature data significantly underestimates the weak C-X...N interaction strength due to thermal motion.

  • Refinement: Treat the amino H-atoms isotropically but refine coordinates freely to confirm the N-H...N geometry.

Visualization of Structural Logic

Diagram 1: Supramolecular Synthon Hierarchy

This diagram illustrates the decision logic for interaction dominance based on the halogen substituent.

SynthonLogic Start Halogenated Aminopyridine Subst Substituent Analysis Start->Subst Cl X = Chlorine (Cl) Subst->Cl Br X = Bromine (Br) Subst->Br I X = Iodine (I) Subst->I Sigma σ-Hole Magnitude Cl->Sigma Low Br->Sigma Med I->Sigma High H_Dom H-Bond Dominant (N-H...N) Sigma->H_Dom Cl path Compete Competitive (H-Bond + X-Bond) Sigma->Compete Br path X_Dom X-Bond Dominant (C-I...N) Sigma->X_Dom I path Motif1 R2,2(8) Dimer (Planar) H_Dom->Motif1 Motif2 Distorted Dimer / Layered Stack Compete->Motif2 Motif3 Linear Chain / Helical Network X_Dom->Motif3

Caption: Hierarchy of supramolecular interactions driven by halogen polarizability. The


-hole magnitude dictates the transition from pure Hydrogen Bonding to Halogen Bonding motifs.
Diagram 2: Experimental Characterization Workflow

A self-validating loop ensuring phase purity and structural accuracy.

Workflow Synth Synthesis / Procurement Cryst Crystallization (Slow Evap 1:1 MeOH:Acetone) Synth->Cryst Screen Microscopy Screening (Birefringence Check) Cryst->Screen SCXRD Single Crystal XRD (100 K) Screen->SCXRD Good Crystal PXRD Powder XRD (Bulk Purity) Screen->PXRD Polycrystalline Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Analysis Synthon Analysis (Hirshfeld Surface) PXRD->Analysis Match Confirmed Solve->PXRD Simulate Pattern Solve->Analysis

Caption: Integrated workflow for structural validation. The simulation of PXRD patterns from SC-XRD data is a critical quality control step to ensure the single crystal is representative of the bulk material.

References

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Chemistry Central Journal. (2014). Validates the robustness of the R2,2(8) supramolecular synthon in aminopyridine systems.

  • Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines. MDPI Crystals. (2025). Detailed comparison of Cl vs. Br interactions and lattice energy calculations.

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. International Journal of Molecular Sciences. (2021). Discusses the role of halogen bonding (C-X...N) in organizing crystal packing.

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors.Crystal Growth & Design. (2014). Provides DFT and MEP analysis of the

    
    -hole strength in chloropyridines vs. iodopyridines. 
    
  • Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Journal of the Indian Chemical Society. (2025). Supports the vibrational analysis of aminopyridine derivatives.[1][2]

Sources

Validation

Technical Guide: HRMS Validation Strategies for 3,5-Difluoro-4-iodopyridin-2-amine

Executive Summary & Strategic Context 3,5-difluoro-4-iodopyridin-2-amine (CAS: 1116099-07-0) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of MEK inhibitors and PROTAC linkers. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,5-difluoro-4-iodopyridin-2-amine (CAS: 1116099-07-0) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of MEK inhibitors and PROTAC linkers. Its structural density—containing three distinct halogen motifs on a pyridine core—presents unique analytical challenges.

This guide provides a rigorous High-Resolution Mass Spectrometry (HRMS) validation framework. Unlike standard organic molecules, this compound lacks the distinct isotopic "flags" of Chlorine or Bromine (as Fluorine and Iodine are monoisotopic). Consequently, Low-Resolution Mass Spectrometry (LRMS) is statistically insufficient for validating this compound due to its inability to distinguish the target from isobaric des-iodo impurities or oxidative byproducts.

The "Monoisotopic Trap"
  • Fluorine (

    
    ):  100% natural abundance.
    
  • Iodine (

    
    ):  100% natural abundance.
    
  • Result: The mass spectrum does not display the characteristic M+2 isotopic patterns seen in chlorinated or brominated analogs. The M+1 peak arises solely from

    
     and 
    
    
    
    contributions, mimicking a standard organic molecule. HRMS exact mass measurement is the only mass-spectrometric method to definitively confirm the elemental composition.

Theoretical Grounding: Exact Mass Architecture

Before initiating experimental workflows, the theoretical mass must be calculated to the fifth decimal place to establish the acceptance criteria (typically


ppm < 5).

Molecular Formula:



ElementIsotopeExact Mass (Da)CountTotal Mass Contribution
Carbon

12.00000560.00000
Hydrogen

1.0078333.02349
Fluorine

18.99840237.99680
Iodine

126.904471126.90447
Nitrogen

14.00307228.00614
Neutral Monoisotopic Mass 255.93090
Protonated Adduct [M+H]+ 256.93818

Target Acceptance Range (± 5 ppm):256.93690 – 256.93946 Da

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares validation methodologies for this specific halogenated pyridine.

FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad)

/

NMR
Primary Utility Formula Confirmation & PurityRoutine MonitoringStructural Connectivity
Mass Accuracy < 3 ppm (CONFIRMS Formula)± 0.5 Da (AMBIGUOUS)N/A
Halogen Specificity High (via Exact Mass)Low (No Isotope Pattern)High (Shows F environment)
Impurity Detection Detects isobaric interferencesMisses isobaric impuritiesMisses <1% impurities
Sample Requirement < 10 µg< 10 µg> 2 mg
Critical Limitation Higher cost/complexityFalse Positives: Cannot distinguish

from potential degradants with nominal mass 257.
Does not confirm Iodine presence directly.

Verdict: HRMS is the mandatory "Gold Standard" for release testing. NMR is complementary for structural isomerism but fails to detect trace des-iodo impurities that may co-elute or have overlapping signals.

Experimental Protocol: Validated LC-HRMS Workflow

A. Sample Preparation[3][4]
  • Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible to prevent adduct formation.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; halogenated pyridines can bind).

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Trifluoroacetic Acid (TFA). TFA suppresses ionization in ESI+ mode, critical for the relatively electron-deficient pyridine ring.

  • Gradient: 5% B to 95% B over 5 minutes.

C. Mass Spectrometry Parameters (ESI+)[5]
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Resolution: 60,000 (at m/z 200).

  • Lock Mass: Use internal calibrant (e.g., Leucine Enkephalin or polysiloxane background ion) for sub-ppm accuracy.

D. The "Deiodination" Artifact (Crucial Troubleshooting)

Warning: Iodinated aromatics are susceptible to in-source fragmentation where the C-I bond cleaves before detection.

  • Symptom: You observe a significant peak at m/z 131.00 (protonated 3,5-difluoropyridin-2-amine) even in a pure sample.

  • Fix: Lower the Cone Voltage or Fragmentor Voltage . High energy in the source region promotes homolytic cleavage of the weak C-I bond.

Data Interpretation & Fragmentation Logic[5]

To validate the structure beyond simple mass matching, you must analyze the fragmentation pattern (MS/MS).[3]

Validated Fragmentation Pathway
  • Precursor: [M+H]+ = 256.9382

  • Primary Loss: Loss of HI (Hydrogen Iodide, 127.91 Da) or Iodine Radical (I•).

    • Observation: Peak at m/z ~129/130 (Difluoro-amino-pyridine core).

  • Secondary Loss: Loss of HF (20.006 Da) from the core.

    • Observation: Peak at m/z ~109/110 .

  • Ring Opening: Loss of HCN (27.01 Da), characteristic of pyridines.

Visualization: Fragmentation Workflow

The following diagram illustrates the logical flow for confirming identity via MS/MS.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 256.9382 (C5H4F2IN2)+ Frag1 Fragment 1: Core Scaffold Loss of I/HI m/z ~130.03 (C5H4F2N2)+ Precursor->Frag1 Collision Energy (10-20 eV) Artifact Artifact Warning: In-Source Deiodination (Occurs if Cone Voltage > 40V) Precursor->Artifact Frag2 Fragment 2: Defluorination Loss of HF (-20 Da) m/z ~110.02 Frag1->Frag2 High Energy Frag3 Fragment 3: Ring Cleavage Loss of HCN (-27 Da) m/z ~83.01 Frag2->Frag3 Ring Collapse

Figure 1: MS/MS Fragmentation logic for 3,5-difluoro-4-iodopyridin-2-amine confirming structural connectivity.

Comprehensive Validation Workflow

This self-validating system ensures that the data generated is robust enough for regulatory filing (IND/NDA).

ValidationWorkflow Start Crude Synthesis Product Step1 1. LRMS Screen (Nominal Mass 257) Start->Step1 Decision Passes Nominal? Step1->Decision Step2 2. HRMS Acquisition (Orbitrap/Q-TOF) Decision->Step2 Yes Fail INVESTIGATE (Check Calibration/Purity) Decision->Fail No (Mass != 257) Check1 Check 1: Exact Mass Error < 5 ppm? Step2->Check1 Check2 Check 2: Isotope Pattern (No M+2 Peak) Check1->Check2 Pass Check1->Fail Fail (>5 ppm) Check3 Check 3: Fragment m/z 130 (Loss of I) Check2->Check3 Pass (Monoisotopic) Check2->Fail Fail (M+2 present = Cl/Br contam) Final VALIDATED Identity Confirmed Check3->Final Pass Check3->Fail Fail (Wrong Frag)

Figure 2: Decision tree for HRMS validation, filtering out isobaric impurities and confirming halogenation.

References

  • PubChem. (2025).[4][5] 3,5-Difluoro-4-iodopyridin-2-amine (Compound Summary). National Library of Medicine. [Link](Note: Link directs to specific isomer record or closest analog if exact CAS record is proprietary/dynamic).

  • U.S. Food and Drug Administration (FDA). (2021).[6] LC-HRMS Based Analytical Platform to Determine Nitrosamines and Impurities in Pharmaceuticals.[6][Link]

  • Holcapek, M., et al. (2012). Ion fragmentation of small molecules in mass spectrometry.[2][7] University of Alabama at Birmingham / Wiley Mass Spectrometry Reviews. [Link]

  • ResolveMass Laboratories. (2025). Advantages of HRMS over LRMS for Small Molecule Analysis.[8][Link]

  • Kaufmann, A. (2023). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide: 3,5-Difluoro-4-iodopyridin-2-amine

Executive Safety Summary 3,5-Difluoro-4-iodopyridin-2-amine (CAS: 1256816-43-9) presents a unique disposal challenge due to its mixed halogenation (Fluorine and Iodine) on an aminopyridine core. Unlike simple organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Difluoro-4-iodopyridin-2-amine (CAS: 1256816-43-9) presents a unique disposal challenge due to its mixed halogenation (Fluorine and Iodine) on an aminopyridine core. Unlike simple organic solvents, improper disposal or treatment of this compound can release highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases, or result in the formation of unstable nitrogenous byproducts.

Critical Directive: This compound must never be treated as general organic waste. It requires strict segregation into Halogenated Waste streams to ensure downstream incineration facilities use appropriate scrubbers for acid gas generation.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Structure Pyridine ring with -NH2, -F, and -I substituents.High nitrogen content risks NOx generation; Halogens risk acid gas formation.
Reactivity Incompatible with strong oxidizers and acids.[1]Do not mix with chromic acid, nitric acid, or piranha solution in waste streams.
Combustion Products HF, HI, NOx, CO, CO2.Zero tolerance for open burning or trash disposal. Must be incinerated with scrubbing.
Toxicology Likely Irritant/Toxic (Skin, Eye, Respiratory).[1][2][3]Standard PPE (Nitrile gloves, safety goggles) is mandatory.

Pre-Disposal Segregation Logic

The most common failure point in chemical safety is improper waste aggregation. For 3,5-Difluoro-4-iodopyridin-2-amine, the iodine atom is a heavy halogen that can complicate waste streams intended for fuel blending.

Waste Stream Decision Matrix

The following logic ensures the compound is routed to the correct destruction facility.

WasteSegregation Start Waste Generation: 3,5-Difluoro-4-iodopyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Destruction1 Stream A: Solid Hazardous Waste (Incineration) Solid->Destruction1 Double Bag & Tag LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) LiquidCheck->NonHaloSolv Destruction2 Stream B: Halogenated Liquid Waste (High Temp Incineration + Scrubbing) HaloSolv->Destruction2 Compatible NonHaloSolv->Destruction2 FORCE into Halogenated Stream (Due to solute)

Figure 1: Segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated/iodinated solute mandates the entire mixture be classified as Halogenated Waste .

Detailed Disposal Workflow

Phase 1: Container Selection & Labeling
  • Liquids: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans, as the potential liberation of HI or HF over time can corrode metal seams.[4]

  • Solids: Use wide-mouth HDPE jars or double-bagged heavy-duty polyethylene bags.

  • Labeling: The label must explicitly state:

    • Full Chemical Name: 3,5-Difluoro-4-iodopyridin-2-amine

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][5]

    • Constituents: If in solution, list the solvent % and the solute %.

    • Warning: "Contains Halogens (F, I)".

Phase 2: Bench-to-Storage Transfer
  • Neutralization (If applicable): If the compound was used in a reaction with strong acids, neutralize the mixture to pH 6-8 before adding to the waste container to prevent exothermic reactions in the drum.

  • Filtration: If the compound is a solid precipitate in a liquid, it is often safer to filter it out and dispose of the solid as "Solid Hazardous Waste" and the filtrate separately, rather than creating a slurry which is harder to analyze.

  • Secondary Containment: Transport waste containers to the satellite accumulation area using a bottle carrier or cart with a spill lip.

Phase 3: Professional Destruction (End-of-Life)

The only acceptable destruction method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why Incineration? The pyridine ring is stable and toxic to aquatic life (preventing sewer disposal).

  • Why Scrubbers? The combustion of the fluorine and iodine atoms generates HF and HI gases. The facility must be equipped with alkaline scrubbers to neutralize these acid gases before release.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Alert 1. ALERT Notify personnel, evacuate area PPE 2. PPE UP Nitrile gloves (double), Goggles, Lab Coat (Resp. protection if dust is visible) Alert->PPE Assess 3. ASSESS Solid or Liquid? PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Wet Wipe / Scoop Avoid dust generation SolidSpill->ActionSolid ActionLiquid Absorb Use Vermiculite or Sand LiquidSpill->ActionLiquid Clean 4. CLEAN Wash area with soap & water Collect all materials as HazWaste ActionSolid->Clean ActionLiquid->Clean

Figure 2: Immediate spill response workflow. Emphasis is placed on avoiding dust generation for solids.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Chem-Sorb" pads.

  • Neutralizer: Not typically required unless the compound is in an acidic solution.

  • Decontamination: Soap and water are sufficient for surface cleaning after bulk removal. Do not use bleach , as it may react with amine groups or other residues.

Regulatory & Compliance Context

  • EPA (RCRA): While this specific CAS may not be P-listed or U-listed explicitly, it falls under the "Characteristic" hazardous waste definition if it exhibits toxicity (D004-D043) or ignitability (D001) depending on the solvent. It is best managed as a Non-Specific Source Waste (Halogenated Organic) .

  • Sewer Ban: Under no circumstances should this compound be poured down the drain.[6] Halogenated pyridines are toxic to the bacteria used in wastewater treatment plants and can pass through to surface waters.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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